molecular formula C34H56O6 B13774347 Tetradecanoic acid, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (1aR-(1aalpha,2beta,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))- CAS No. 83036-62-8

Tetradecanoic acid, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (1aR-(1aalpha,2beta,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))-

Cat. No.: B13774347
CAS No.: 83036-62-8
M. Wt: 560.8 g/mol
InChI Key: BGJQCVCRJRMOGD-XZIFVCQGSA-N
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Description

This compound is a highly complex ester derivative of tetradecanoic acid (myristic acid), characterized by a polycyclic alcohol moiety esterified to the carboxylic acid group. The structure includes:

  • A tetradecanoic acid backbone (14-carbon saturated fatty acid).
  • A methanocyclopenta-cyclopropa-cyclodecenol core with multiple stereochemical centers (1aR configuration and specific α/β orientations).
  • Functional groups: two hydroxyl groups, a hydroxymethyl group, and a ketone at position 11.
  • Substituents: Four methyl groups at positions 1,1,7,7.

Properties

CAS No.

83036-62-8

Molecular Formula

C34H56O6

Molecular Weight

560.8 g/mol

IUPAC Name

[(1S,4S,5S,6R,9S,10R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadec-2-enyl] tetradecanoate

InChI

InChI=1S/C34H56O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)40-31-22(2)20-33-23(3)18-26-28(32(26,4)5)25(30(33)38)19-24(21-35)29(37)34(31,33)39/h20,23-26,28-29,31,35,37,39H,6-19,21H2,1-5H3/t23-,24?,25+,26?,28+,29-,31+,33+,34+/m1/s1

InChI Key

BGJQCVCRJRMOGD-XZIFVCQGSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(C[C@H](C2=O)[C@H]4C(C4(C)C)C[C@H]3C)CO)O)O)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1C(=CC23C1(C(C(CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C

Origin of Product

United States

Preparation Methods

GC-MS Analysis Data from Plant Extracts

A representative GC-MS peak table excerpt from B. sapida aril flour extracts includes the compound of interest among other phytochemicals, showing its relative abundance and retention time (RT):

Peak No. RT (min) Compound Name Area %
25 22.36 Tetradecanoic acid, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester, (1aR-(1aalpha,2beta,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))- 0.0057%

This low percentage indicates the compound is a minor constituent in the extract, requiring sensitive analytical techniques for detection.

Effects of Drying Methods on Compound Stability

Research comparing sun-drying and oven-drying of B. sapida aril flour revealed:

  • Sun-drying better preserves the compound and related phytochemicals, likely due to lower thermal degradation.

  • Oven-drying may reduce the concentration of sensitive esters and hydroxylated compounds due to heat exposure.

Summary Table of Preparation Parameters

Preparation Step Method/Condition Outcome/Notes
Drying Sun-drying vs Oven-drying Sun-drying recommended for better preservation of compound and antioxidant activity
Extraction Organic solvents (methanol, ethanol) Efficient extraction of ester compounds from defatted plant material
Derivatization BSTFA + TMCS Formation of trimethylsilyl derivatives for GC-MS analysis
Analysis GC-MS Identification and quantification at low abundance
Chemical synthesis Multi-step stereoselective cyclization Required for polycyclic core formation; no direct published synthesis route found
Esterification Coupling agents (e.g., DCC) or acid chlorides Formation of ester bond between tetradecanoic acid and polyhydroxylated alcohol
Purification Preparative chromatography Necessary due to complexity and stereoisomerism

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to oxo groups.

    Reduction: Reduction of oxo groups back to hydroxyl groups.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further studied for their biological activities.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Cyclodecenol Esters

Compounds sharing the methanocyclopenta-cyclopropa-cyclodecenol alcohol core but esterified with different fatty acids include:

  • Octanoic acid ester (C8 chain): Intermediate chain length may balance lipophilicity and metabolic stability better than longer-chain analogs .

Key Difference: Chain length impacts physicochemical properties (e.g., logP, melting point) and bioavailability. Longer chains (C14) enhance lipid solubility but may reduce metabolic turnover rates .

Simple Tetradecanoic Acid Esters

Common myristic acid esters lack the polycyclic alcohol moiety but are widely used in cosmetics and pharmaceuticals:

Compound Name Structure Applications
Methyl tetradecanoate CH3(CH2)12COOCH3 Solvent, fragrance carrier
Ethyl tetradecanoate CH3(CH2)12COOCH2CH3 Plasticizer, lubricant
Sodium tetradecanoate CH3(CH2)12COO⁻Na⁺ Surfactant in soaps

Contrast : The target compound’s complex alcohol group introduces steric hindrance and hydrogen-bonding capacity, likely reducing volatility compared to methyl/ethyl esters and enhancing binding specificity in biological systems .

Complex Polycyclic Esters with Bioactive Moieties

  • Ingenol 3,20-dibenzoate: A diterpene ester with a similar polycyclic core but benzoate ester groups. It is pharmacologically active (e.g., antitumor, antiviral) due to its ability to modulate protein kinase C isoforms .
  • Hydrocortisone acetate : A steroid ester with anti-inflammatory properties, highlighting how polycyclic esters can target specific receptors .

Key Insight: The target compound’s hydroxyl and hydroxymethyl groups may confer antioxidant or antimicrobial activity, as seen in related cyclodecenol derivatives .

Metabolic and Thermal Stability

  • Tetradecanoic acid (free acid): Downregulated in metabolic studies, suggesting rapid β-oxidation . Its ester form may resist degradation, prolonging biological activity.
  • Pyrolysis behavior: Simple tetradecanoic acid converts to hydrocarbons (24%) and ketones (18%) under catalytic conditions . The ester’s polycyclic alcohol moiety may yield distinct fragmentation patterns, though experimental data are lacking.

Research Findings and Gaps

  • Antimicrobial Potential: Analogous cyclodecenol esters (e.g., compound 7 in ) demonstrate biofilm inhibition, suggesting the target compound could share this trait .
  • Synthetic Challenges : The stereochemical complexity of the alcohol core complicates synthesis, necessitating advanced catalytic methods.
  • Data Limitations: No direct studies on the target compound’s bioactivity, toxicity, or industrial applications were identified.

Biological Activity

Tetradecanoic acid, also known as myristic acid (C14:0), is a saturated fatty acid that has garnered attention for its diverse biological activities. This article focuses on the biological activities associated with tetradecanoic acid and its derivatives, particularly the compound described as 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-6-yl ester .

Overview of Biological Activities

Tetradecanoic acid and its derivatives exhibit various biological activities including antimicrobial, anti-inflammatory, and anti-cancer properties. The following sections detail these activities supported by research findings and case studies.

Antimicrobial Activity

Tetradecanoic acid has been shown to possess significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacteria and fungi:

  • Antifungal Activity : A study demonstrated that 2-bromo tetradecanoic acid exhibited potent antifungal activity against Saccharomyces cerevisiae (MIC = 10 μM) and Candida albicans (MIC = 39 μM) .
  • Bacterial Inhibition : Research on saturated fatty acids found that tetradecanoic acid reduced the production of virulence factors in Pseudomonas aeruginosa, inhibiting pyocyanin production by 35–58% at concentrations ranging from 40 to 1,000 µM without affecting bacterial growth .

Anti-inflammatory Properties

Tetradecanoic acid has been linked to anti-inflammatory effects. Its role in modulating immune responses is notable:

  • Mitogenicity and TNF Induction : In a comparative study of lipid A's, LA-17-PP containing tetradecanoic acid showed strong mitogenicity and tumor necrosis factor (TNF)-inducing activity while exhibiting low pyrogenicity . This suggests its potential application in immunotherapy.

Case Studies

Several case studies illustrate the biological activity of tetradecanoic acid:

  • Study on Lipid A : The study compared various lipid A structures where LA-17-PP demonstrated significant biological activity due to its composition of tetradecanoic acid. It highlighted the importance of fatty acid composition on biological functions .
  • Cyanobacterial Extracts : Research on cyanobacterial extracts revealed that they contain long-chain fatty acids including tetradecanoic acid, which were reported to have antioxidant and antimicrobial activities .

Data Table: Summary of Biological Activities

Biological ActivityEffectiveness/ObservationsReference
AntifungalMIC against S. cerevisiae: 10 μM; C. albicans: 39 μM
Bacterial Growth InhibitionReduced pyocyanin production by 35–58%
MitogenicityStrong TNF-inducing activity
AntioxidantPresence in cyanobacterial extracts

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for verifying the stereochemical integrity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) with UV detection to separate enantiomers. Retention times should align with synthesized standards of known configuration .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations to confirm spatial arrangements of substituents like the hydroxymethyl group at C4 and the hydroxyl groups at C5/C5a. Compare with literature data for related diterpene esters (e.g., ingenol derivatives) .
  • X-ray Crystallography : If crystalline, resolve the absolute configuration via single-crystal diffraction, particularly for novel derivatives .

Q. How can researchers ensure compound stability during experimental workflows?

  • Methodological Answer :

  • Storage : Store at –20°C under inert gas (N2_2 or Ar) to prevent oxidation of hydroxyl groups and ester hydrolysis. Avoid long-term storage in solution .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) under inert conditions. Monitor purity via TLC or LC-MS before critical assays .
  • Degradation Monitoring : Conduct accelerated stability studies (e.g., 40°C/75% RH) and track degradation products using GC-MS or HPLC-DAD .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s role in lipid metabolism pathways?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize deuterated analogs (e.g., 2^{2}H3_3-tetradecanoate) to trace incorporation into lipid bilayers or metabolic intermediates via LC-MS/MS .
  • In Vitro Assays : Use hepatocyte models to assess effects on lipid accumulation (e.g., Oil Red O staining) and correlate with NAFLD biomarkers like tetradecanoic acid levels .
  • Knockout Models : Employ CRISPR-Cas9 to silence N-myristoyltransferase (NMT) in cells and evaluate changes in protein anchoring, which may alter membrane localization of target proteins .

Q. How can conflicting bioactivity data (e.g., antibacterial vs. cytotoxic effects) be resolved?

  • Methodological Answer :

  • Dose-Response Studies : Perform MIC (Minimum Inhibitory Concentration) assays against S. epidermidis and compare with cytotoxicity in mammalian cells (e.g., MTT assay). Prioritize concentrations with selectivity indices >10 .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify pathways affected at subtoxic doses. For example, tetradecanoic acid derivatives may upregulate fatty acid oxidation genes while downregulating pro-inflammatory cytokines .
  • Structural-Activity Relationships (SAR) : Modify the ester’s cyclopropane ring or hydroxyl groups and test analogs to isolate antibacterial from cytotoxic moieties .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Model the ester’s binding to lipid-processing enzymes (e.g., fatty acid synthase) using AutoDock Vina. Validate with mutagenesis studies on key binding residues .
  • MD Simulations : Simulate membrane insertion dynamics in lipid bilayers (e.g., POPC membranes) to assess how the hydroxymethyl group influences orientation and stability .
  • QSAR Modeling : Train models on analogs with known bioactivity data to predict efficacy against novel targets (e.g., cyclopropane-containing antimicrobials) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported metabolic effects (e.g., lipid-lowering vs. pro-steatotic activity)?

  • Methodological Answer :

  • Contextual Factors : Evaluate experimental models (e.g., in vitro vs. in vivo) and dosing regimens. For example, low doses may enhance β-oxidation, while high doses inhibit PPARα .
  • Batch Variability : Compare compound purity across studies using GC-FID or NMR. Impurities like oxidized derivatives (e.g., ketones) may confound results .
  • Species-Specific Responses : Replicate assays in multiple models (e.g., human vs. murine hepatocytes) to identify conserved mechanisms .

Synthesis and Modification

Q. What strategies optimize the synthesis of this ester while preserving stereochemistry?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect hydroxyl groups (e.g., TBS ethers) during esterification to prevent side reactions. Deprotect under mild conditions (e.g., TBAF) .
  • Enzymatic Catalysis : Use lipases (e.g., Candida antarctica Lipase B) for regioselective acylation of the cyclodecenol moiety .
  • Quality Control : Monitor reaction progress via 1^{1}H-NMR for characteristic shifts (e.g., ester carbonyl at δ 170–175 ppm) .

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